p-Toluenesulfonic acid, p-nitrophenyl ester
CAS No.: 1153-45-3
Cat. No.: VC21321548
Molecular Formula: C13H11NO5S
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153-45-3 |
|---|---|
| Molecular Formula | C13H11NO5S |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | (4-nitrophenyl) 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3 |
| Standard InChI Key | DOXAGUPGJPEQFP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
p-Toluenesulfonic acid, p-nitrophenyl ester (CAS No. 1153-45-3) is an organic compound with the molecular formula C13H11NO5S and a molecular weight of 293.3 g/mol. The IUPAC name for this compound is (4-nitrophenyl) 4-methylbenzenesulfonate. Its structure features a p-toluenesulfonyl group connected to a p-nitrophenyl moiety through an ester linkage.
The compound's structure can be represented by various chemical identifiers:
Chemical Identifiers
The compound is characterized by the following structural identifiers:
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Standard InChI: InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3
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Standard InChIKey: DOXAGUPGJPEQFP-UHFFFAOYSA-N
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SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N+[O-]
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PubChem Compound ID: 94970
Physical and Chemical Properties
p-Toluenesulfonic acid, p-nitrophenyl ester possesses several distinctive physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
Table 1: Physical Properties of p-Toluenesulfonic acid, p-nitrophenyl ester
Chemical Reactivity
The chemical reactivity of p-Toluenesulfonic acid, p-nitrophenyl ester is largely determined by its structure. The compound contains:
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A sulfonate group that is highly electrophilic due to the electron-withdrawing effects of the oxygen atoms
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A p-nitrophenyl group that serves as an excellent leaving group due to the electron-withdrawing effect of the nitro substituent
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A p-tolyl group that provides some electron donation to the aromatic ring
These structural features contribute to the compound's significant reactivity in various organic transformations, particularly in nucleophilic substitution reactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of p-Toluenesulfonic acid, p-nitrophenyl ester typically involves the reaction between p-toluenesulfonic acid and p-nitrophenol. This esterification reaction can be carried out under various conditions to optimize yield and purity.
The detailed mechanism involves the formation of an ester linkage between the sulfonic acid group and the phenolic hydroxyl group. The reaction pathway can be summarized as follows:
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Activation of p-toluenesulfonic acid to form a more reactive intermediate
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Nucleophilic attack by the hydroxyl group of p-nitrophenol
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Elimination of water to form the ester linkage
Purification Methods
After synthesis, the compound can be purified using various techniques, including:
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Recrystallization from appropriate solvents (such as ethanol)
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Column chromatography using silica gel
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Vacuum distillation to remove unreacted starting materials
Applications in Organic Synthesis
p-Toluenesulfonic acid, p-nitrophenyl ester has several important applications in organic synthesis, primarily due to its reactivity and the presence of the good leaving group.
As a Sulfonylating Agent
The compound can serve as a sulfonylating agent in organic synthesis, transferring the p-toluenesulfonyl (tosyl) group to nucleophiles such as alcohols and amines. This reaction is particularly useful for:
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Protection of hydroxyl and amino groups during multi-step synthesis
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Activation of alcohols for subsequent nucleophilic substitution reactions
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Modification of the reactivity of functional groups
In Nucleophilic Substitution Reactions
p-Toluenesulfonic acid, p-nitrophenyl ester facilitates nucleophilic acyl substitution reactions, where the nucleophile attacks the sulfur atom, leading to the formation of a new sulfonate ester and the release of p-nitrophenol as a leaving group. This property makes it valuable in:
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Sulfonamide synthesis
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Preparation of sulfonate esters
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Selective functionalization of complex molecules
Comparison with Related Compounds
Comparison with m-nitrophenyl Isomer
An important structural variant of the title compound is its meta-substituted isomer, p-Toluenesulfonic acid, m-nitrophenyl ester (CAS No. 3899-90-9). While sharing the same molecular formula (C13H11NO5S) and molecular weight (293.3 g/mol), these isomers differ in the position of the nitro group on the phenyl ring .
Table 2: Comparison of p-nitrophenyl and m-nitrophenyl Esters of p-Toluenesulfonic Acid
The position of the nitro group significantly affects the compound's reactivity and properties. The para-substituted isomer generally exhibits enhanced leaving group ability due to better resonance stabilization of the resulting phenolate anion.
Relation to p-Toluenesulfonic Acid
p-Toluenesulfonic acid, p-nitrophenyl ester is derived from p-toluenesulfonic acid, which is widely used as an acid catalyst in organic synthesis, particularly in esterification reactions . While p-toluenesulfonic acid functions primarily as a strong acid catalyst, its p-nitrophenyl ester serves as a sulfonylating agent due to the activated nature of the sulfonate ester bond.
p-Toluenesulfonic acid has been employed as a catalyst in the synthesis of polyol esters, which are used as synthetic lubricant oils . The reaction typically involves esterification of fatty acids with polyols such as pentaerythritol and trimethylolpropane at elevated temperatures (110-150°C) .
Analytical Methods for Identification
Several analytical techniques can be employed to identify and characterize p-Toluenesulfonic acid, p-nitrophenyl ester:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can identify the characteristic proton signals from the p-tolyl group and the p-nitrophenyl moiety .
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Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 293, corresponding to its molecular weight .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to assess the purity of p-Toluenesulfonic acid, p-nitrophenyl ester and to separate it from reaction mixtures or related compounds.
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